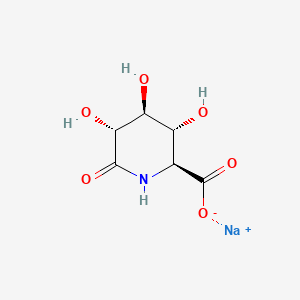![molecular formula C9H9F3N2O B12432748 (E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)
(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N’-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the compound, making it an interesting subject for research in medicinal chemistry, agrochemicals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with ethyl chloroacetate in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, hydroxylamines, and various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-N’-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of (E)-N’-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chloro-2-(trifluoromethyl)phenyl)-2-propoxyethanimidamide
- N-(4-bromo-2-(trifluoromethyl)phenyl)-2-propoxyethanimidamide
- N-(4-methyl-2-(trifluoromethyl)phenyl)-2-propoxyethanimidamide
Uniqueness
(E)-N’-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity compared to similar compounds .
Eigenschaften
Molekularformel |
C9H9F3N2O |
|---|---|
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
InChI-Schlüssel |
BWZXEBNJPNHGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=NO)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


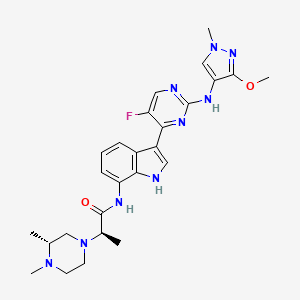
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)
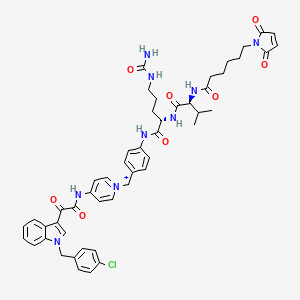
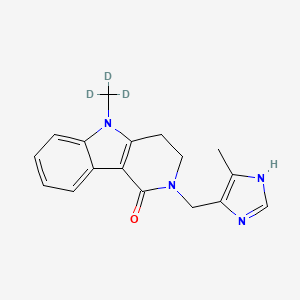
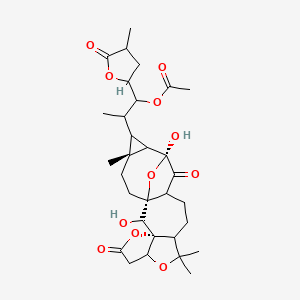

![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
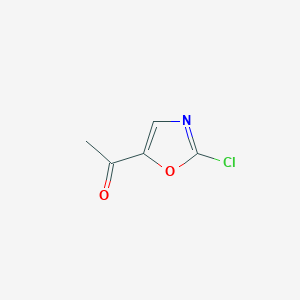
![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)
![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)

![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)
![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)
